2-Bromo-1-(3-methoxyphenyl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-1-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHBIFQNQQUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198179 | |
| Record name | Bromomethyl 3-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5000-65-7 | |
| Record name | 2-Bromo-3′-methoxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5000-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Methoxyphenacyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005000657 | |
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| Record name | 5000-65-7 | |
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| Record name | Bromomethyl 3-methoxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl 3-methoxyphenyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.333 | |
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| Record name | 2-Bromo-1-(3-methoxyphenyl)ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQB4BZ4WTK | |
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Strategic Methodologies for the Synthesis of 2 Bromo 1 3 Methoxyphenyl Ethanone
Established Bromination Protocols
Electrophilic α-Bromination of 3-Methoxyacetophenone Precursors
The α-bromination of ketones like 3-methoxyacetophenone is a fundamental transformation in organic chemistry. shodhsagar.comnih.gov This reaction proceeds through an electrophilic attack on the enol or enolate form of the ketone. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of the enol tautomer. This enol then acts as a nucleophile, attacking a source of electrophilic bromine, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to yield the α-brominated product. masterorganicchemistry.com The reaction mechanism involves the formation of a carbocation intermediate, which is stabilized by resonance. libretexts.org The final step is the deprotonation to regenerate the carbonyl group, resulting in the formation of 2-bromo-1-(3-methoxyphenyl)ethanone. masterorganicchemistry.com
Regioselective Bromination Techniques
Achieving regioselectivity is crucial in the bromination of substituted acetophenones to avoid unwanted side reactions, such as bromination of the aromatic ring. The α-position to the carbonyl group is activated for electrophilic attack, making it the preferred site for bromination under controlled conditions. sci-int.comgoogle.com The use of specific reagents and reaction conditions can enhance this selectivity. For instance, while reagents like molecular bromine can sometimes lead to a mixture of products, including di- and tri-brominated species, other reagents are known for their high selectivity for mono-bromination at the α-position. sci-int.com The choice of solvent and catalyst also plays a significant role in directing the bromination to the desired carbon. sci-int.com
In some cases, acidic conditions can be used to deactivate the aromatic ring towards electrophilic substitution, thereby favoring α-bromination. nih.gov For example, in the presence of a strong acid, the methoxy (B1213986) group on the benzene (B151609) ring is protonated, which reduces its electron-donating ability and deactivates the ring towards bromination. This allows the brominating agent to selectively react at the more nucleophilic α-carbon of the enol form. nih.gov
Optimization of Reaction Conditions and Solvent Systems
The efficiency and selectivity of the α-bromination of 3-methoxyacetophenone are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of brominating agent, solvent, catalyst, reaction temperature, and reaction time. sci-int.comresearchgate.net A detailed comparative study on the α-bromination of various ketones demonstrated that different reagents and conditions yield varying results in terms of product distribution and yield. sci-int.com
For instance, the use of sulfuric acid as a catalyst has been shown to be efficient and regioselective for the α-bromination of methyl aryl ketones. sci-int.com The choice of solvent is also critical; for example, using N-bromosuccinimide in acetonitrile (B52724) has been reported as an effective method. shodhsagar.com The reaction temperature can also influence the outcome, with some reactions proceeding efficiently at room temperature while others may require heating. nih.govgoogle.com Careful optimization of these factors is essential to maximize the yield of the desired this compound and minimize the formation of byproducts.
Table 1: Comparison of Reaction Conditions for α-Bromination
| Brominating Agent | Catalyst/Solvent | Temperature | Outcome | Reference |
| N-Bromosuccinimide (NBS) | Acetic Acid Ethyl Ester | Room Temperature | Good yield of 2-bromo-3'-methoxyacetophenone | google.com |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TsOH) / Acetonitrile | Not specified | High yield of α-bromoacetophenone | shodhsagar.com |
| Bromine (Br₂) | Acetic Acid | Not specified | Exclusive formation of dibromo product in some cases | sci-int.com |
| N-Bromosuccinimide (NBS) | Diethyl Ether (photochemically initiated) | Not specified | High yield of mono-brominated product | shodhsagar.com |
Green Chemistry Principles in Synthetic Approaches
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. This has led to the development of more environmentally friendly methods for the synthesis of this compound.
Environmentally Benign Brominating Agents (e.g., N-Bromosuccinimide)
N-Bromosuccinimide (NBS) is widely regarded as a greener alternative to molecular bromine. shodhsagar.comwikipedia.org Bromine is hazardous and difficult to handle, whereas NBS is a stable solid that is easier and safer to use. shodhsagar.comwikipedia.orgcommonorganicchemistry.com NBS is a versatile reagent that can be used for various bromination reactions, including allylic and benzylic brominations, as well as the α-bromination of carbonyl compounds. wikipedia.orgorganic-chemistry.org Its use often leads to higher selectivity and better yields compared to molecular bromine. shodhsagar.com Furthermore, the byproduct of the reaction, succinimide, can often be recovered and recycled, which adds to the environmental credentials of this reagent. shodhsagar.com
Solvent-Free and Aqueous Medium Reaction Development
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has focused on developing solvent-free or aqueous-based methods for bromination reactions. For example, mechanochemical techniques, such as manual grinding, have been successfully employed for the synthesis of α-bromoacetophenones, offering a solvent-free and energy-efficient approach. researchgate.net
Additionally, reactions in aqueous media are highly desirable from an environmental standpoint. The use of reagents like N-bromosuccinimide with β-cyclodextrin in water has been shown to be an efficient and user-friendly procedure for certain transformations. organic-chemistry.org While specific examples for this compound are not detailed in the provided context, the general trend towards aqueous and solvent-free conditions in bromination chemistry suggests a promising avenue for future research in the synthesis of this compound. google.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. In the context of α-bromination of ketones, microwave irradiation offers a significant enhancement over conventional heating methods. The synthesis of α-bromo aryl ketones, for instance, can be efficiently achieved by irradiating a solution of the parent ketone in glacial acetic acid with a slight excess of bromine (Br₂) in a microwave reactor. nih.gov This method can substantially reduce reaction times, often from hours to mere minutes. nih.govnih.gov
The primary advantage of microwave heating lies in its direct and rapid heating of the reaction mixture, leading to a more uniform temperature distribution and preventing the formation of hotspots that can lead to side product formation. This controlled heating is particularly beneficial for reactions that are sensitive to thermal degradation. nih.gov A study on the bromination of aryl ketones demonstrated that microwave irradiation for 5 hours yielded the desired α-bromoketones, although the use of acetic acid as a solvent limited the substrate scope to those without acid-sensitive functional groups. nih.gov
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Typically several hours | Can be reduced to minutes | nih.govnih.gov |
| Heating Method | Conduction and convection | Direct dielectric heating | nih.gov |
| Temperature Control | Prone to overheating and hotspots | More uniform and controlled | nih.gov |
| Yield | Variable, can be lower due to side reactions | Often higher due to increased efficiency | nih.gov |
| Solvent Example | Glacial Acetic Acid | Glacial Acetic Acid | nih.gov |
Ultrasonic Irradiation for Improved Reaction Efficiency
The application of ultrasonic irradiation, a field known as sonochemistry, provides another avenue for enhancing the efficiency of chemical syntheses, including the formation of α-bromoketones. The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This collapse generates localized "hot spots" with transient high temperatures (around 5,000 K) and pressures (approximately 1,000 atm), which can dramatically accelerate reaction rates. ekb.eg
In the synthesis of heterocyclic compounds, which shares mechanistic similarities with other organic reactions, the use of heterogeneous catalysts under ultrasonic irradiation has been shown to be highly effective. nih.gov For instance, reactions performed in a multi-wave ultrasonic generator operating at a frequency of 19.6 kHz have demonstrated the potential for high yields in significantly shorter reaction times. nih.gov This technique is particularly advantageous as it often operates at room temperature, offering a milder alternative to high-temperature methods. nih.gov The combination of ultrasound with nanocatalysts has also been explored, showing that the catalyst could be recovered and reused for several cycles without a significant loss of activity. nih.gov
| Feature | Description | Impact on Reaction | Reference |
| Mechanism | Acoustic Cavitation | Creates localized high temperature and pressure zones | ekb.eg |
| Operating Frequency | Typically 20-40 kHz | Influences cavitation bubble dynamics | nih.gov |
| Reaction Conditions | Often at room temperature | Milder conditions compared to conventional heating | nih.gov |
| Efficiency | Increased yields and shorter reaction times | Accelerates chemical transformations | ekb.eg |
| Catalyst Reusability | Feasible with heterogeneous catalysts | Offers economic and environmental benefits | nih.gov |
Catalytic Systems and Promoters in α-Bromoketone Formation
The α-bromination of ketones like 1-(3-methoxyphenyl)ethanone is frequently facilitated by the use of catalytic systems and promoters. A common and traditional method involves the acid-catalyzed halogenation of ketones. libretexts.org This reaction proceeds through the formation of an enol intermediate, which is the rate-determining step. The enol then rapidly reacts with the halogen (e.g., Br₂). libretexts.org The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating the crucial role of the acid in forming the reactive enol. libretexts.org
Beyond simple acid catalysis, more sophisticated systems have been developed to improve selectivity and efficiency. Organocatalysis, for example, offers a metal-free approach to asymmetric α-bromination. Chiral diphenylpyrrolidine or imidazolidine (B613845) catalysts can produce α-brominated ketones in high yields and with excellent enantioselectivity. rsc.org Other catalytic systems include the use of N-halosuccinimides in conjunction with catalysts like SiCl₄ or HClO₄-SiO₂, which provide mild and efficient conditions for α-monohalogenation. nih.gov The development of ketone-based brominating agents, such as ortho-substituted 2,2,2-tribromoacetophenones, in the presence of an amine catalyst, has also proven to be a practical method for the asymmetric α-bromination of aldehydes and ketones. acs.org
| Catalyst/Promoter System | Description | Key Advantages | Reference |
| Acid Catalysis (e.g., Acetic Acid) | Promotes the formation of an enol intermediate which then reacts with bromine. | Traditional and well-understood mechanism. | libretexts.org |
| Organocatalysts (e.g., Chiral Pyrrolidines) | Metal-free catalysts that can induce enantioselectivity in the bromination. | High yields and enantiomeric excess (ee). | rsc.org |
| N-Halosuccinimide/SiCl₄ | A mild and efficient system for α-monohalogenation. | General applicability and mild reaction conditions. | nih.gov |
| Ketone-Based Brominating Agents | Utilizes ortho-substituted 2,2,2-tribromoacetophenones with an amine catalyst. | Practical for asymmetric α-bromination. | acs.org |
| I₂ / H₂O₂ with Acid Catalyst | An effective system for the direct iodination of ketones. | Good to excellent yields for α-iodoketones. | nih.gov |
Enantioselective Bioreduction for the Synthesis of Related Chiral Alcohols
The enantioselective bioreduction of α-haloketones is a valuable method for producing chiral halohydrins, which are important intermediates in the synthesis of various biologically active compounds. researchgate.net This biotechnological approach utilizes whole microbial cells or isolated enzymes as biocatalysts to achieve high enantioselectivity, often under mild reaction conditions. mdpi.com
Various microorganisms have been screened for their ability to reduce ketones to their corresponding chiral alcohols. For example, marine-derived fungi such as Aspergillus sydowii and Bionectria sp. have been shown to reduce 1-(4-methoxyphenyl)ethanone to the (R)-alcohol with greater than 99% enantiomeric excess (ee). nih.gov Similarly, bacterial strains isolated from various environments have demonstrated the ability to asymmetrically reduce acetophenone (B1666503) derivatives to (S)-chiral alcohols with high enantiopurity. researchgate.net
The efficiency of these bioreductions can be enhanced through various strategies. Dual-enzyme systems, which couple the reduction of the ketone with the regeneration of a cofactor like NADH, offer a practical method for preparing chiral aromatic alcohols on a commercial scale. nih.gov For instance, a system using an alcohol dehydrogenase (ADH) and a formate (B1220265) dehydrogenase (FDH) can achieve high substrate concentrations and excellent enantioselectivity. nih.gov The use of whole-cell biocatalysts, such as Hansenula polymorpha and Hansenula fabianii, has been successfully applied in the preparative-scale bioreduction of ketones to chiral alcohols with high yields and enantiomeric excess. mdpi.com
| Biocatalyst | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |
| Marine-derived fungi (Aspergillus sydowii, Bionectria sp.) | 1-(4-methoxyphenyl)ethanone | (R)-1-(4-methoxyphenyl)ethanol | >99% | nih.gov |
| Hansenula polymorpha, Hansenula fabianii | Ketone substrates | Chiral alcohols | >94% | mdpi.com |
| Bacterial Strains | Acetophenone derivatives | (S)-chiral alcohols | ≥99% | researchgate.net |
| Alcohol Dehydrogenase (ADH) / Formate Dehydrogenase (FDH) | Carbonyl compounds | Chiral aromatic alcohols | High | nih.gov |
| Carrot Root | α-bromoketones | Enantiopure β-hydroxytriazoles | Not specified | researchgate.net |
Mechanistic Insights and Chemical Transformations of 2 Bromo 1 3 Methoxyphenyl Ethanone
Nucleophilic Substitution Reactions at the α-Carbon
The most prominent feature of 2-Bromo-1-(3-methoxyphenyl)ethanone is the bromine atom attached to the carbon adjacent to the carbonyl group (the α-carbon). This bromine is a good leaving group, making the α-carbon highly susceptible to nucleophilic attack.
Displacement of Bromine by Heteroatom Nucleophiles (e.g., nitrogen, sulfur, oxygen)
The α-bromo group can be readily displaced by a variety of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds. These reactions are fundamental in the synthesis of various heterocyclic compounds and other functionalized molecules.
Nitrogen nucleophiles, such as amines and amides, react with α-haloketones to form α-aminoketones, which are important precursors for many biologically active compounds. A classic example of this reactivity is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide to form a thiazole ring. nih.govwikipedia.org In the case of this compound, reaction with thiourea (B124793) would lead to the formation of 2-amino-4-(3-methoxyphenyl)thiazole. This reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon, displacing the bromide, followed by cyclization and dehydration to form the aromatic thiazole ring. organic-chemistry.orgnrochemistry.com
Sulfur nucleophiles, such as thiols and thiourea derivatives, readily displace the α-bromine. The reaction with thiourea is a cornerstone of the Hantzsch thiazole synthesis, a widely used method for constructing thiazole rings. alfa-chemistry.comnanobioletters.com This reaction is known for its efficiency and can often be carried out under mild conditions. researchgate.net
Oxygen nucleophiles, such as alcohols and carboxylates, can also displace the bromine atom, although these reactions are sometimes less common than those with nitrogen or sulfur nucleophiles due to the harder nature of oxygen nucleophiles. However, under appropriate conditions, such as in the presence of a base, α-alkoxy or α-acyloxy ketones can be formed.
The following table summarizes the types of products formed from the reaction of this compound with various heteroatom nucleophiles.
| Nucleophile | Reaction Type | Product Class |
| Thiourea | Hantzsch Thiazole Synthesis | 2-Aminothiazole |
| Thioamide | Hantzsch Thiazole Synthesis | Substituted Thiazole |
| Amine | Nucleophilic Substitution | α-Aminoketone |
| Thiol | Nucleophilic Substitution | α-Thioketone |
| Alcohol/Alkoxide | Nucleophilic Substitution | α-Alkoxyketone |
Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions
While the primary focus of the α-bromo position is often on heteroatom substitution, it can also participate in carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for creating new carbon-carbon bonds. researchgate.netnih.govorganic-chemistry.org Although specific examples with this compound are not extensively documented in readily available literature, the general principles of these reactions are applicable. For these reactions to occur at the α-bromo position, careful control of reaction conditions would be necessary to avoid competing reactions at the carbonyl group or self-condensation.
Reactivity of the Ketone Carbonyl Moiety
The carbonyl group of this compound is another key reactive center, participating in a variety of transformations including reductions, condensations, and organometallic additions.
Reduction to Alcohols and Chiral Induction
The ketone moiety can be reduced to a secondary alcohol, 2-bromo-1-(3-methoxyphenyl)ethanol. This transformation can be achieved using various reducing agents. For the synthesis of a racemic alcohol, common reducing agents like sodium borohydride (B1222165) can be employed.
Of greater synthetic interest is the asymmetric reduction to form a single enantiomer of the chiral alcohol. This can be achieved using chiral reducing agents or catalytic methods. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and borane, is a well-established method for the enantioselective reduction of prochiral ketones. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method is known for its high enantioselectivity and predictability. nrochemistry.com The application of the CBS reduction to this compound would be expected to yield either the (R)- or (S)-2-bromo-1-(3-methoxyphenyl)ethanol with high enantiomeric excess, depending on the chirality of the catalyst used.
The following table outlines the expected outcomes for the reduction of the ketone.
| Reagent/Method | Product | Stereochemistry |
| Sodium Borohydride | 2-Bromo-1-(3-methoxyphenyl)ethanol | Racemic |
| (S)-CBS Catalyst, Borane | (S)-2-Bromo-1-(3-methoxyphenyl)ethanol | Enantiomerically enriched |
| (R)-CBS Catalyst, Borane | (R)-2-Bromo-1-(3-methoxyphenyl)ethanol | Enantiomerically enriched |
Condensation Reactions for Ring Formation
The carbonyl group, in conjunction with the α-bromo functionality, is instrumental in various condensation reactions that lead to the formation of heterocyclic rings. As previously mentioned, the Hantzsch thiazole synthesis is a prime example where the ketone participates in the cyclization step. nih.govwikipedia.org
Other condensation reactions where α-haloketones are key starting materials include the Gewald reaction for the synthesis of aminothiophenes. sigmaaldrich.comresearchgate.net The Gewald reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. sigmaaldrich.com
Furthermore, the carbonyl group can undergo condensation with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation, which could be the initial step in a multi-step synthesis of various ring systems. The reactivity of the carbonyl group allows for the construction of diverse molecular scaffolds.
Barbier-Type Reactions and Related Organometallic Transformations
The Barbier reaction is an organometallic reaction that involves the in-situ formation of an organometallic reagent which then adds to a carbonyl compound. nanobioletters.combyjus.com While the α-bromo position of this compound is typically electrophilic, under certain conditions involving metals like zinc, magnesium, or indium, it could potentially form an organometallic intermediate that can react with other electrophiles. nanobioletters.combyjus.com
More commonly, the ketone carbonyl of this compound can act as the electrophile in a Barbier-type reaction. For instance, reacting it with an alkyl halide (like allyl bromide) in the presence of a metal such as zinc or indium would lead to the formation of a tertiary alcohol. wikipedia.orgnih.gov
Samarium(II) iodide (SmI₂) is another versatile reagent that can mediate a variety of transformations, including Barbier-type reactions and pinacol (B44631) couplings. nanomedicine-rj.comambeed.com The reaction of this compound with SmI₂ could potentially lead to the formation of a samarium enolate, which can then react with aldehydes or ketones in an aldol-type reaction to form β-hydroxy ketones. researchgate.net The specific outcome would depend on the reaction conditions and the other reactants present. nanomedicine-rj.com
The following table provides a hypothetical example of a Barbier-type reaction.
| Reactants | Metal | Product |
| This compound, Allyl Bromide | Zinc | 1-(3-Methoxyphenyl)-1-(prop-2-en-1-yl)-2-bromoethanol |
Aromatic Substitution Reactions on the Methoxyphenyl Ring
The methoxyphenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions in organic chemistry. lumenlearning.commasterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org The reactivity and orientation of substitution on the methoxyphenyl ring are governed by the electronic effects of the existing substituents: the methoxy (B1213986) group (-OCH₃) and the bromoacetyl group (-COCH₂Br).
The methoxy group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the bromoacetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. The interplay of these two groups dictates the position of further substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com For instance, nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com
The table below summarizes the directing effects of the substituents on the methoxyphenyl ring of this compound.
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| Methoxy (-OCH₃) | 3 | Electron-donating (Resonance) | Ortho, Para-directing |
| Bromoacetyl (-COCH₂Br) | 1 | Electron-withdrawing (Inductive) | Meta-directing |
Given the positions of the existing groups, the potential sites for electrophilic attack are C2, C4, C5, and C6. The activating effect of the methoxy group will direct incoming electrophiles to the ortho (C2, C4) and para (C6) positions relative to it. The deactivating bromoacetyl group will direct to the meta positions (C3, C5), but since C3 is already substituted, the influence is primarily on C5. Therefore, the most likely positions for substitution will be C4 and C6, where the activating effect of the methoxy group is strongest.
Cascade and Multicomponent Reactions Employing this compound as a Key Synthon
This compound serves as a valuable building block, or synthon, in cascade and multicomponent reactions. These reactions are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates, leading to a rapid increase in molecular complexity. wikipedia.org This approach is advantageous for its high atom economy and reduction of waste, time, and labor. wikipedia.org
A notable application of this synthon is in the synthesis of heterocyclic compounds, such as thiazoles. For example, in the Hantzsch thiazole synthesis, an α-haloketone like this compound reacts with a thioamide. This reaction can be part of a cascade sequence to produce complex substituted thiazoles. nih.gov
Cascade reactions can be initiated by various means. For instance, an iodine-mediated cascade reaction of 2'-bromoacetophenones with 2-aminobenzohydrazides or 2-aminobenzamides has been developed to synthesize quinazolinone-fused tetracyclic compounds. rsc.org The mechanism involves the in-situ formation of a 2-bromoarylglyoxal from the 2'-bromoacetophenone, which then undergoes a series of cyclization and condensation steps. rsc.org
The table below provides examples of cascade reactions where α-bromoacetophenones, including this compound, are key starting materials.
| Reaction Type | Reactants | Product Class |
| Hantzsch Thiazole Synthesis | α-Bromoacetophenone, Thioamide | Substituted Thiazoles |
| Iodine-Mediated Cascade | 2'-Bromoacetophenone, 2-Aminobenzohydrazide | Quinazolino[3,2-b]cinnoline derivatives |
| Iodine-Mediated Cascade | 2'-Bromoacetophenone, 2-Aminobenzamide | Tryptanthrin derivatives |
Theoretical Mechanistic Elucidation of Reaction Pathways
Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound. Theoretical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.net This theoretical insight complements experimental findings and can help in understanding reaction outcomes and designing more efficient synthetic routes.
For instance, theoretical studies can elucidate the step-by-step mechanism of electrophilic aromatic substitution on the methoxyphenyl ring. By calculating the energy barriers for attack at different positions (ortho, meta, para), the regioselectivity of the reaction can be predicted and rationalized. libretexts.org
In the context of cascade reactions, theoretical calculations can help to unravel complex reaction networks. For example, in the synthesis of thiazoles, DFT calculations can clarify the mechanism, including the possibility of different product formations. nih.gov Similarly, the atmospheric degradation pathways of related brominated compounds have been studied theoretically to understand their environmental impact. rsc.org
The table below outlines the types of information that can be obtained from theoretical studies of reactions involving this compound.
| Computational Method | Information Obtained | Application |
| Density Functional Theory (DFT) | Reaction energies, activation barriers, transition state geometries | Elucidating reaction mechanisms, predicting regioselectivity |
| Transition State Theory (TST) | Reaction rate constants | Predicting reaction kinetics |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions | Understanding bonding changes during a reaction |
These theoretical approaches have been successfully applied to study the reactions of similar molecules. For example, the kinetics and mechanisms of the gas-phase reactions of other organic compounds have been investigated using DFT and TST. nih.gov Such studies provide a framework for understanding the reactivity of this compound.
Applications of 2 Bromo 1 3 Methoxyphenyl Ethanone As a Versatile Synthetic Precursor
Synthesis of Heterocyclic Compoundsresearchgate.netscimplify.comorganic-chemistry.orgnih.gov
The reactivity of 2-Bromo-1-(3-methoxyphenyl)ethanone makes it an ideal starting material for the construction of diverse heterocyclic systems containing nitrogen, oxygen, and sulfur atoms. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active compounds.
Benzofuran (B130515) and Furan (B31954) Derivativesnih.govorganic-chemistry.orgijsrst.com
Benzofurans and furans are important classes of oxygen-containing heterocycles found in many natural products and synthetic drugs. nih.govjocpr.com The synthesis of benzofuran derivatives can be achieved through various strategies, often involving the reaction of substituted phenols with α-haloketones like this compound. For instance, the reaction with ortho-hydroxy α-aminosulfones can lead to the formation of aminobenzofuran derivatives. researchgate.net Similarly, palladium- and copper-catalyzed reactions are employed in the synthesis of benzofurans. nih.gov
Furan derivatives can also be synthesized using this compound. One common method is the Paal-Knorr furan synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or a source of ammonia. While not a direct application, derivatives of this compound can be converted into the necessary 1,4-dicarbonyl precursors. Other modern methods include metal-catalyzed cyclizations and domino reactions. organic-chemistry.orgijsrst.com
Table 1: Examples of Benzofuran and Furan Synthesis Strategies
| Product Type | Synthetic Strategy | Catalyst/Reagent | Reference |
| Aminobenzofuran derivatives | Cascade cyclization | DMAP | researchgate.net |
| 2-Arylbenzofurans | Oxidative cyclization | Hypervalent iodine reagents | organic-chemistry.org |
| Substituted furans | Base-promoted domino reaction | Base | organic-chemistry.org |
| Multisubstituted furans | Copper-mediated annulation | Copper | organic-chemistry.org |
Thiazole (B1198619) and Thiazolo-fused Systemsresearchgate.netscimplify.com
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. researchgate.net This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide. youtube.com The versatility of this method allows for the introduction of various substituents onto the thiazole ring, leading to a diverse library of compounds. nih.gov
Furthermore, this compound is instrumental in the synthesis of more complex thiazolo-fused systems. These polycyclic structures are often assembled through multi-step sequences where the initial thiazole ring, formed from the α-haloketone, is further elaborated and cyclized. researchgate.netasianpubs.org For example, reaction with thiourea (B124793) derivatives can lead to fused thiazolo-bisnoralcohol compounds. nih.gov
Table 2: Synthesis of Thiazole Derivatives from α-Haloketones
| Reactant with α-Haloketone | Product | Reaction Condition | Reference |
| Thioamide | Thiazole derivative | Hantzsch synthesis | researchgate.net |
| Thiourea derivatives | Fused thiazole compounds | Acetic acid | nih.gov |
| Thiosemicarbazone derivatives | Thiazole derivatives | Dioxane, triethylamine | nih.gov |
Oxazole Synthesisorganic-chemistry.orgnih.gov
Oxazole rings can be constructed using this compound through several synthetic routes. The Robinson-Gabriel synthesis, for instance, involves the cyclization of an α-acylamino ketone. The required α-acylamino ketone can be prepared from this compound by reaction with an amide. Another important method is the Bredereck reaction, where an α-haloketone reacts with a formamide. ijpsonline.com More recent methods include iodine-catalyzed tandem oxidative cyclization and reactions mediated by cesium carbonate. organic-chemistry.org
Pyrrolidine (B122466) and Aziridine Scaffoldsscimplify.com
While less common than its use in synthesizing five-membered heterocycles with two heteroatoms, this compound can be a precursor for nitrogen-containing rings like pyrrolidines and aziridines. The synthesis of these scaffolds often involves multi-step pathways. For instance, the α-bromo ketone can be converted to an α-amino ketone, which can then undergo further reactions to form the pyrrolidine ring. Aziridine synthesis can be achieved from α-haloketones through reaction with primary amines to form an α-amino ketone, followed by reduction and cyclization. More direct methods for synthesizing multi-substituted pyrroles can involve the ring-opening of aziridines and subsequent intramolecular cyclization. mdpi.com
Other Nitrogen and Sulfur Heterocyclesresearchgate.netorganic-chemistry.org
The utility of this compound extends to the synthesis of other nitrogen and sulfur-containing heterocycles. For example, it can react with hydrazine (B178648) derivatives to form pyridazine (B1198779) or pyrazole (B372694) systems, depending on the reaction conditions and the structure of the hydrazine. Reaction with thiourea or its derivatives can also lead to the formation of thiadiazines. These syntheses often proceed through initial condensation followed by cyclization.
Building Block for Complex Polycyclic Systemsresearchgate.net
Beyond the synthesis of simple heterocyclic rings, this compound serves as a key starting material for the construction of more intricate polycyclic systems. researchgate.net Its ability to participate in cascade or tandem reactions, where multiple bonds are formed in a single operation, is particularly valuable for the efficient assembly of complex molecular frameworks. researchgate.net For example, it has been utilized in cascade cyclization strategies to synthesize aminobenzofuran spiroindanone and spirobarbituric acid derivatives. researchgate.net These complex structures are of interest in medicinal chemistry and materials science.
Derivatization Strategies for Molecular Diversification
The strategic modification of this compound is a key approach to generating molecular diversity. The primary sites for derivatization are the benzylic carbon bearing the bromine atom, the aromatic methoxy (B1213986) group, and the carbonyl group. Each of these sites can undergo specific chemical transformations, opening up distinct pathways for creating new and complex molecular architectures. These derivatization strategies allow for the systematic exploration of chemical space, which is essential for identifying compounds with novel properties.
The most prominent feature of this compound is the bromine atom attached to the carbon adjacent to the carbonyl group (the α-carbon). This α-bromo functionality makes the compound a potent electrophile and an excellent substrate for nucleophilic substitution reactions. The bromine atom is a good leaving group, facilitating its displacement by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic building block. echemi.com
This compound is extensively used in the synthesis of diverse heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, it can react with thioamides or thioureas in cyclocondensation reactions to form substituted thiazoles, a class of compounds known for their anti-inflammatory and antibacterial activities. prepchem.comorganic-chemistry.org Multicomponent reactions, where several starting materials react in a single step, also frequently employ phenacyl bromides to construct complex molecular frameworks efficiently. chemimpex.com The reaction generally involves the SN2 mechanism, where a nucleophile attacks the α-carbon, displacing the bromide ion. chemrxiv.org
Beyond nucleophilic substitution, the carbon-bromine bond can also undergo homolytic cleavage under photolytic conditions to generate a 3-methoxyphenacyl radical. nih.gov This radical intermediate can then participate in different reaction pathways, such as addition to double bonds or reaction with molecular oxygen to form peroxyl radicals, further diversifying its synthetic potential. nih.gov
| Nucleophile | Resulting Product Class | Significance |
|---|---|---|
| Thioamides/Thioureas | Thiazoles | Core structures in pharmaceuticals with antibacterial and anti-inflammatory properties. organic-chemistry.org |
| Carboxylates | Phenacyl Esters | Used as protecting groups or as intermediates for further transformations. |
| Amines (Primary/Secondary) | α-Aminoketones | Building blocks for nitrogen-containing heterocycles and biologically active molecules. |
| Azide Ion | α-Azidoketones | Precursors for the synthesis of α-aminoketones and triazoles. |
| Triphenylphosphine | Phosphonium Ylides | Key reagents in the Wittig reaction for alkene synthesis. |
The methoxy group (-OCH₃) on the phenyl ring is another site for potential modification, although it is generally more stable and less reactive than the α-bromine. Direct functionalization of the methoxy group typically requires harsh conditions. A common transformation for aryl methyl ethers is ether cleavage to yield the corresponding phenol. This can be achieved using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). nih.gov Converting the methoxy group to a hydroxyl group would increase the compound's polarity and introduce a new reactive site for further derivatization, such as O-alkylation or esterification.
Recent advances have explored milder conditions for ether cleavage, including photocatalytic methods that can offer greater chemoselectivity. However, in many synthetic routes, a more practical and common strategy for introducing alternative functionalities at this position is to start with a differently substituted precursor. For example, to synthesize 2-bromo-1-(3-hydroxyphenyl)ethanone, a chemist would typically begin with 3-hydroxyacetophenone and perform an α-bromination reaction, rather than cleaving the methoxy group of this compound. nih.gov This approach avoids potential side reactions and provides a more direct and efficient pathway to the desired analog.
While this compound is itself an achiral molecule, it possesses a prochiral ketone group. The carbonyl carbon can be transformed into a stereocenter, most commonly through asymmetric reduction to a secondary alcohol. This introduces chirality into the molecule, yielding enantiomerically enriched (R)- or (S)-2-bromo-1-(3-methoxyphenyl)ethanol. These chiral halohydrins are valuable intermediates for the synthesis of enantiopure pharmaceuticals and other fine chemicals.
A highly effective method for this transformation is the use of biocatalysts, such as engineered alcohol dehydrogenases. For instance, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been successfully used for the asymmetric reduction of various 2-haloacetophenones. By selecting the appropriate enzyme mutant, either the (R)- or (S)-enantiomer of the resulting alcohol can be produced with high conversion and excellent enantioselectivity. This enzymatic approach offers a green and highly specific alternative to traditional chemical reductants, such as chiral borohydride (B1222165) reagents.
| Substrate | Catalyst (TeSADH Mutant) | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|---|
| 2-Bromoacetophenone | TeSADH (various mutants) | (S)-2-bromo-1-phenylethanol | >99% |
| Substituted 2-Haloacetophenones | ΔP84/A85G TeSADH | (S)-2-halo-1-arylethanols | High |
| Substituted 2-Haloacetophenones | P84S/A85G TeSADH | (R)-2-halo-1-arylethanols | High |
Investigative Studies in Medicinal Chemistry and Biological Activity of Derived Scaffolds
Intermediate in the Synthesis of Pharmacologically Active Agents
The structure of 2-Bromo-1-(3-methoxyphenyl)ethanone makes it an ideal precursor for building phenylethylamine and phenylethanolamine backbones, which are central to many classes of pharmaceuticals. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the ketone can be readily reduced to a secondary alcohol, providing two key handles for synthetic diversification.
While a structurally related isomer, 1-(3′-bromo-2′-methoxyphenyl)ethanone, serves as the key starting material for the thrombopoietin receptor agonist Lusutrombopag, the specific compound this compound is a valuable synthon for creating a variety of analogs for drug discovery programs. researchgate.netdoaj.org The bromoacetophenone moiety is a common building block in medicinal chemistry for accessing complex heterocyclic and carbocyclic scaffolds. For instance, a patented method for preparing intermediates of Lusutrombopag involves the bromination of a ketone precursor to facilitate subsequent reactions. dntb.gov.ua This highlights the importance of the α-bromoketone functional group in the synthesis of this class of therapeutic agents and their derivatives.
Enantiomerically pure (-)-Rivastigmine is a critical medication for the management of dementia associated with Alzheimer's and Parkinson's diseases. jocpr.com A crucial chiral intermediate for its synthesis is (S)-1-(3-methoxyphenyl)ethylamine. mdpi.comresearchgate.net The synthesis of this key amine can be efficiently achieved starting from 3-methoxyacetophenone, the direct precursor to this compound.
The synthesis pathway involves the bromination of 3-methoxyacetophenone to yield this compound. This reactive intermediate can then be converted to the target amine through several methods. A typical approach involves the reduction of the ketone to form a secondary alcohol, followed by the substitution of the bromine atom with an amine group. Alternatively, direct amination followed by reduction can also be employed. Chemoenzymatic methods, which utilize enzymes for stereoselective steps, are often employed to achieve the high enantiomeric purity required for the final drug product. jocpr.comresearchgate.net For example, a total chemoenzymatic synthesis of Rivastigmine has been developed from 3-methoxyacetophenone, underscoring the importance of this core structure. researchgate.net
Adrenaline and related compounds are phenylethanolamines, a class of drugs that interact with the adrenergic system. These molecules are characterized by a hydroxyl group on the benzylic carbon and an amino group on the adjacent carbon. This compound is an ideal precursor for synthesizing derivatives of this type due to its functional groups.
The synthetic route to phenylethanolamine derivatives from this starting material involves two primary transformations:
Reduction of the Ketone: The carbonyl group is reduced to a secondary alcohol using a reducing agent such as sodium borohydride (B1222165).
Nucleophilic Substitution of Bromine: The highly reactive α-bromo group is displaced by an appropriate amine (R-NH2), installing the side-chain amino functionality.
This straightforward two-step process allows for the creation of a library of adrenaline-type derivatives by varying the amine used in the substitution step. These derivatives are valuable in research for probing structure-activity relationships at adrenergic receptors and for developing new therapeutic agents. nih.gov
Exploration of Biological Activities of Derived Compounds
Beyond its role as a synthetic intermediate, the scaffold of this compound is a foundation for developing novel compounds with inherent biological activities. The reactivity of the α-bromoketone allows for its incorporation into various molecular frameworks, which have been investigated for anticancer properties and as enzyme inhibitors.
Halogenated ketones and their derivatives, particularly chalcones, have been a significant focus of anticancer research. nih.govugm.ac.id Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. ugm.ac.id Derivatives using 3-methoxyacetophenone (the precursor to this compound) as a starting material have shown promising cytotoxic activity against a range of human cancer cell lines.
These compounds often exert their effects through mechanisms like the disruption of microtubule formation, which inhibits cell division and proliferation. Research has demonstrated that specific substitution patterns on the aromatic rings of chalcone (B49325) derivatives can significantly influence their potency and selectivity. nih.gov For example, studies on chalcones derived from various acetophenones have identified compounds with potent, sub-micromolar activity against cancer cells, sometimes exceeding the efficacy of established chemotherapy agents. nih.govnih.gov
Below is a summary of the cytotoxic activities of representative chalcone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) nih.gov |
| 1 | MCF-7 (Breast) | < 20 |
| A549 (Lung) | > 20 | |
| PC3 (Prostate) | < 20 | |
| HT-29 (Colorectal) | < 20 | |
| WRL68 (Liver) | < 20 | |
| 5 | MCF-7 (Breast) | < 20 |
| A549 (Lung) | > 20 | |
| PC3 (Prostate) | < 20 | |
| HT-29 (Colorectal) | < 20 | |
| WRL68 (Liver) | < 20 | |
| 23 | MCF-7 (Breast) | < 20 |
| A549 (Lung) | > 20 | |
| PC3 (Prostate) | < 20 | |
| HT-29 (Colorectal) | < 20 | |
| WRL68 (Liver) | < 20 |
This table is for illustrative purposes, showing the general activity range for active compounds in the study.
The α-haloacetophenone chemical motif is a well-known reactive group capable of acting as a covalent inhibitor of enzymes, particularly those with a reactive cysteine residue in their active site. Protein tyrosine phosphatases (PTPs) are a prominent example of such an enzyme class. PTPs like PTP1B are validated therapeutic targets for diseases including type 2 diabetes, obesity, and cancer. arizona.edunih.govnih.gov
The mechanism of inhibition involves the nucleophilic attack by the active site cysteine on the electrophilic carbon atom bearing the bromine, leading to the formation of a stable covalent bond. This irreversibly alkylates and inactivates the enzyme.
While studies may not have been published on this compound itself, its isomers and related compounds serve as powerful precedents.
PTP Inhibitor I is a cell-permeable PTP inhibitor with demonstrated activity against SHP-1 and PTP1B. selleckchem.com
PTP Inhibitor II is the compound 2-bromo-1-(4-methoxyphenyl)-ethanone, a positional isomer of the subject of this article. It acts as a cell-permeable covalent inhibitor of the Src homology region 2 domain-containing phosphatase (SHP-1).
The ortho-isomer, 2-Bromo-1-(2-methoxyphenyl)ethanone , has been identified as an irreversible inhibitor of MurA, an enzyme crucial for bacterial cell wall synthesis.
The inhibitory activities of these related compounds highlight the potential of this compound and its derivatives as enzyme inhibitors.
| Inhibitor | Target Enzyme(s) | Inhibition Constant (Ki) |
| PTP Inhibitor I selleckchem.com | SHP-1(ΔSH2) | 43 µM |
| PTP1B | 42 µM |
Broad Spectrum Bioactivity Screening of Derivatives
Derivatives of this compound have been the subject of various studies to determine their potential as therapeutic agents. These investigations have unveiled a broad range of biological activities, including antimicrobial, antioxidant, and anticancer properties.
Thiazole-substituted hydrazones, synthesized from bromo-substituted methoxyacetophenones like 2-Bromo-1-(4-methoxyphenyl)ethanone, have shown considerable antibacterial and anti-inflammatory activity. researchgate.net Similarly, other α-haloketones are recognized as valuable synthons for creating functionalized heterocyclic compounds with a wide array of bioresponses. nih.gov For instance, eight novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized and screened for analgesic, antifungal, and antibacterial activities. nih.gov Two of these compounds demonstrated promising analgesic effects, and one exhibited in vitro antiproliferative activity. nih.gov
The antibacterial potential of these derivatives has been tested against various strains. For example, some flavanone (B1672756) compounds, which can be synthesized from related chalcones, have shown inhibitory activity against Listeria monocytogenes and Escherichia coli. mdpi.com Furthermore, certain flavones completely inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study highlighted that 2-Bromo-2'-methoxyacetophenone acts as an irreversible inhibitor of MurA, an enzyme crucial for bacterial cell wall synthesis in E. coli, with an IC50 of 0.38 μM. medchemexpress.com
In the realm of antioxidant activity, derivatives featuring a catechol group on the B ring have demonstrated significant DPPH free radical scavenging capabilities. mdpi.com The antioxidant properties of various 2-methoxyphenol derivatives have been evaluated using assays like DPPH, ABTS, and ORAC, identifying new phenolic acid-derived compounds with notable antioxidant activity. researchgate.net
Additionally, some derivatives have been investigated for their effects on the central nervous system and for cancer treatment. For instance, isoindolinone derivatives have been synthesized and evaluated for their ability to inhibit TNF-alpha production. nih.gov In another study, new 1,2,3-triazole derivatives of 9-bromonoscapine (B8611422) were synthesized and showed better cytotoxicity against the MCF-7 breast cancer cell line than the parent compounds. nih.gov
Table 1: Broad Spectrum Bioactivity of this compound Derivatives
| Derivative Class | Biological Activity | Key Findings |
|---|---|---|
| Thiazole-substituted hydrazones | Antibacterial, Anti-inflammatory | Significant activity, valuable for synthesizing bioactive heterocycles. researchgate.netnih.gov |
| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | Analgesic, Antifungal, Antibacterial, Antiproliferative | Two compounds showed promising analgesic activity; one showed in vitro antiproliferative activity. nih.gov |
| Flavanones and Flavones | Antibacterial | Flavanones active against L. monocytogenes and E. coli; flavones active against MRSA. mdpi.com |
| 2-Bromo-2'-methoxyacetophenone | Antibacterial | Irreversible inhibitor of MurA in E. coli (IC50 = 0.38 μM). medchemexpress.com |
| 2-Methoxyphenol derivatives | Antioxidant | New phenolic acid-derived compounds with significant antioxidant activity. mdpi.comresearchgate.net |
| Isoindolinone derivatives | Anti-inflammatory | Inhibition of TNF-alpha production. nih.gov |
| 1,2,3-Triazole derivatives of 9-bromonoscapine | Anticancer | Enhanced cytotoxicity against MCF-7 breast cancer cells. nih.gov |
Structure-Activity Relationship (SAR) Studies on Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the chemical features necessary for their biological activities.
The position and nature of substituents on the aromatic ring significantly influence the bioactivity of these compounds. For example, in a series of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, it was found that the 6-amino substituted compound was the most potent inhibitor of TNF-alpha production. nih.gov This highlights the importance of the substitution pattern on the isoindolinone ring for anti-inflammatory activity.
In the context of anticancer agents, SAR studies on 9-bromonoscapine derivatives revealed that the presence of a hydroxylated aliphatic side chain on the 1,2,3-triazole moiety resulted in the highest cytotoxic activities against the MCF-7 breast cancer cell line. nih.gov This suggests that introducing hydrophilic groups at specific positions can enhance the anticancer efficacy.
For antibacterial agents, the presence of a double bond at the C2-C3 position and hydroxyl groups at specific positions on the flavonoid scaffold were found to be important for activity against MRSA and L. monocytogenes. mdpi.com Similarly, for antioxidant activity, the presence of a catechol group on the B ring of flavonoid derivatives is a key determinant for potent DPPH free radical scavenging. mdpi.com
The planarity of the molecular structure also plays a role. In the crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone, the nitro and ethanone (B97240) groups are nearly planar with the benzene (B151609) ring, which may contribute to its reactivity and interactions with biological targets. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for Bioactive Derivatives
| Derivative Class | Key Structural Feature for Activity | Biological Activity |
|---|---|---|
| 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinones | 6-Amino substitution on the isoindolinone ring | TNF-alpha inhibition nih.gov |
| 1,2,3-Triazole derivatives of 9-bromonoscapine | Hydroxylated aliphatic side chain on the triazole | Anticancer (MCF-7 cells) nih.gov |
| Flavonoids | Double bond at C2-C3 and specific hydroxyl substitutions | Antibacterial mdpi.com |
| Flavonoids | Catechol group on the B ring | Antioxidant mdpi.com |
Computational Approaches in Medicinal Chemistry for Derivatives
Computational methods are increasingly employed in drug discovery to predict the properties and interactions of novel compounds, thereby accelerating the design and optimization of drug candidates.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of this compound, docking studies have been instrumental in understanding their mechanism of action.
In a study of 1,2,3-triazole-tethered 9-bromonoscapine derivatives, molecular docking revealed that compounds with the highest cytotoxic activity also had the highest docking scores and effective interactions with the binding sites of the target. nih.gov This correlation between docking scores and biological activity validates the use of computational models in predicting the potency of these compounds.
Similarly, molecular docking studies on pyrazole (B372694) derivatives have been used to understand their interaction with DNA, suggesting a groove-binding mode. ajpp.in For chalcone derivatives, docking studies have been performed against various bacterial enzymes like DNA gyrase and dihydrofolate reductase to elucidate their antibacterial mechanism. researchgate.net The results indicated good binding affinities with target proteins, supporting their potential as antibacterial agents. researchgate.net
ADMET Prediction and Drug-Likeness Assessment for Analogues
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, along with drug-likeness assessment, is a critical step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.
For various heterocyclic derivatives, including those related to the scaffolds derived from this compound, drug-likeness has been evaluated using rules such as Lipinski's rule of five. researchgate.netmdpi.com These studies help in identifying compounds that are likely to have good oral bioavailability. For instance, a study on thiazolo[3,2-b] nih.govresearchgate.netuni.lutriazole and imidazo[2,1-b] nih.govresearchgate.netbanglajol.infothiadiazole derivatives showed that they generally comply with Lipinski's rules, suggesting their potential as oral drug candidates. mdpi.com
Advanced Spectroscopic Characterization and Computational Chemical Analyses
Comprehensive Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, 2D-NMR)
For a related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, the ¹H NMR spectrum in CDCl₃ shows signals at δ 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), and 3.81 (s, 3H). nih.govresearchgate.net In another related compound, 2-bromo-5-methoxyphenyl methanesulfonate, the ¹H NMR spectrum in CDCl₃ displays signals at δ 7.49 (d, J = 8.12 Hz, 1H), 7.02 (d, J = 2.82 Hz, 1H), 6.77 (dd, J = 2.84, 2.84 Hz, 1H), 3.81 (s, 3H), and 3.26 (s, 3H). beilstein-journals.org For 1-(3-Methoxyphenyl)ethanone oxime, a related precursor, the ¹³C NMR spectrum has been reported. researchgate.net
Based on these related structures, the expected ¹H NMR spectrum for 2-Bromo-1-(3-methoxyphenyl)ethanone would exhibit distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the bromine, and the methoxy (B1213986) group protons. The aromatic protons would appear in the downfield region, typically between 6.8 and 7.5 ppm, with splitting patterns determined by their substitution on the phenyl ring. The methylene protons of the -CH₂Br group would likely appear as a singlet around 4.4-4.6 ppm. The methoxy group protons (-OCH₃) would be observed as a sharp singlet further upfield, around 3.8 ppm.
The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) would be the most downfield signal, expected around 190-195 ppm. The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the methoxy group appearing at the higher end of this range. The methylene carbon (-CH₂Br) would be found further upfield, and the methoxy carbon (-OCH₃) would be the most upfield signal, typically around 55 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer) and 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.5 | 110 - 130 |
| C-OCH₃ (Aromatic) | - | ~160 |
| C-C=O (Aromatic) | - | ~135 |
| CH₂Br | 4.4 - 4.6 | 30 - 35 |
| C=O | - | 190 - 195 |
| OCH₃ | ~3.8 | ~55 |
Note: These are predicted values based on analogous compounds and general chemical shift tables. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.cz For this compound, the key functional groups are the carbonyl group (C=O) of the ketone, the aromatic ring (C=C), the ether linkage (C-O), and the carbon-bromine bond (C-Br).
The most prominent and diagnostic peak in the IR spectrum would be the strong absorption from the carbonyl group stretch, which for an α-halo ketone conjugated with an aromatic ring, is expected in the region of 1685-1666 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region. vscht.cz The C-O stretching vibration of the methoxy group would likely be observed between 1260 and 1050 cm⁻¹. vscht.cz The C-H stretching of the aromatic ring would be seen just above 3000 cm⁻¹, while the C-H stretching of the aliphatic methylene and methoxy groups would appear just below 3000 cm⁻¹. vscht.cz The C-Br stretching frequency is typically found in the lower wavenumber region of the spectrum, usually between 600 and 500 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1685 - 1666 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| C-O (Ether) | Stretch | 1260 - 1050 |
| C-Br | Stretch | 600 - 500 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. lcms.cz The molecular formula of this compound is C₉H₉BrO₂. The calculated exact mass for this formula is approximately 227.9789 g/mol . HRMS analysis would confirm this exact mass with a high degree of precision, typically to within a few parts per million (ppm).
Furthermore, the mass spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Fragmentation patterns observed in the mass spectrum would provide additional structural information, for instance, the loss of the bromoacetyl group or the methoxy group.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. shu.ac.uk The chromophore in this compound consists of the methoxy-substituted benzene (B151609) ring conjugated with the carbonyl group. This extended π-system is expected to give rise to distinct absorption bands in the UV region.
Two primary types of electronic transitions are anticipated for this molecule: π → π* and n → π* transitions. uzh.chcutm.ac.in The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense (high molar absorptivity, ε) and would likely occur at shorter wavelengths. shu.ac.uk The n → π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to the π* antibonding orbital. uzh.chcutm.ac.in This transition is symmetry-forbidden, resulting in a much weaker absorption band (low ε) at a longer wavelength, often appearing as a shoulder on the more intense π → π* band. shu.ac.ukcutm.ac.in The presence of the methoxy group, an auxochrome, on the phenyl ring is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted acetophenone (B1666503).
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for the specific meta-isomer, this compound, was not found in the provided search results, data for the para-isomer, 2-Bromo-1-(4-methoxyphenyl)ethanone, is available. nih.govresearchgate.net
For the para-isomer, the crystal structure reveals a monoclinic system with space group P2₁/c. researchgate.net The molecule is nearly planar, and the crystal packing is influenced by weak intermolecular C—H···O hydrogen bonds, forming one-dimensional chains. nih.govresearchgate.net It is reasonable to expect that this compound, being a solid at room temperature, could also be characterized by X-ray crystallography if suitable single crystals can be grown. The resulting data would provide invaluable insights into its solid-state conformation and intermolecular interactions.
Table 3: Crystallographic Data for the Analogous Compound 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7360 (15) |
| b (Å) | 12.441 (3) |
| c (Å) | 10.048 (2) |
| β (°) | 111.42 (3) |
| V (ų) | 900.3 (4) |
| Z | 4 |
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a theoretical framework to complement experimental data and provide deeper insights into the electronic structure and properties of a molecule. researchgate.net
For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: This would provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Predict spectroscopic properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.
Analyze frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Generate a Molecular Electrostatic Potential (MEP) map: The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is predictive of how the molecule will interact with other reagents.
These computational approaches provide a powerful, predictive tool for understanding the chemical behavior of this compound.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional geometry (geometry optimization) and to calculate its fundamental electronic properties.
A hypothetical table of optimized geometrical parameters for this compound, based on typical values for similar structures, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.21 | ||
| C-C (keto) | 1.51 | ||
| C-Br | 1.94 | ||
| C-O (methoxy) | 1.36 | ||
| O-C (methyl) | 1.43 | ||
| C-C-O (keto) | 120.5 | ||
| C-C-Br | 110.2 | ||
| C-O-C (methoxy) | 118.0 | ||
| Phenyl-C-C=O | ~180 (s-trans) |
Note: The data in this table is illustrative and not based on a specific published computational study of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. rsc.orgutdallas.edubldpharm.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgutdallas.edubldpharm.com
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and acts as an electron donor. rsc.orgutdallas.edubldpharm.com In a nucleophilic attack, the HOMO of the nucleophile interacts with the LUMO of the electrophile. bldpharm.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons and can act as an electron acceptor. rsc.orgutdallas.edubldpharm.com In an electrophilic attack, the LUMO of the electrophile accepts electrons from the HOMO of the nucleophile. bldpharm.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the methoxy-substituted phenyl ring, which is electron-rich. The LUMO is likely to be centered on the α-brominated carbonyl group, which is electron-deficient and a good electrophilic site. The energy of these orbitals and their gap can be calculated using DFT.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound
| Property | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and not based on a specific published computational study of this compound.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are typically associated with lone pairs of electronegative atoms.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green: Represents regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its lone pairs of electrons. The area around the bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl ring and the methyl group would show positive potential (blue). The MEP map provides a clear visual representation of where the molecule is most likely to interact with other charged species.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and charge distribution within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater charge delocalization.
Table 3: Hypothetical Natural Atomic Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
| O (carbonyl) | -0.65 |
| O (methoxy) | -0.55 |
| Br | -0.15 |
| C (carbonyl) | +0.50 |
| C (alpha to Br) | -0.20 |
Note: The data in this table is illustrative and not based on a specific published computational study of this compound.
Conformational Analysis and Stability Predictions
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carbonyl group to the phenyl ring.
As mentioned earlier, studies on related acetophenone derivatives have shown a strong preference for the s-trans conformation, where the bulky groups (the phenyl ring and the bromomethyl group) are on opposite sides of the C-C bond connecting them to the carbonyl carbon. acs.orgnih.gov This arrangement minimizes steric hindrance and is generally the most stable conformer. The s-cis conformer, where these groups are on the same side, would be higher in energy due to steric clash. DFT calculations can be used to optimize the geometries of both conformers and calculate their energies to predict the energy difference and the equilibrium population of each. The s-trans conformer is expected to be significantly more stable for this compound. acs.orgnih.gov
Table 4: Hypothetical Relative Energies of Conformers for this compound
| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |
| s-trans | 0.00 | >99 |
| s-cis | >5.0 | <1 |
Note: The data in this table is illustrative and based on findings for related acetophenone derivatives, not on a specific published computational study of this compound. acs.orgnih.gov
Future Research Trajectories and Emerging Opportunities
Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is paramount for improving the synthesis of derivatives from 2-Bromo-1-(3-methoxyphenyl)ethanone. Future research will likely focus on designing catalysts that offer high enantioselectivity and regioselectivity in reactions involving this ketone. For instance, the creation of chiral catalysts could enable the asymmetric synthesis of valuable pharmaceutical intermediates. Furthermore, the exploration of nanocatalysts and metal-organic frameworks (MOFs) could lead to more efficient and recyclable catalytic systems, reducing waste and improving the economic viability of synthetic processes.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To meet the industrial demand for compounds derived from this compound, a shift from traditional batch processing to continuous flow chemistry is a promising avenue. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for full automation. Integrating the synthesis of derivatives into automated flow systems would allow for precise control over reaction parameters, leading to higher yields and purity. This approach facilitates scalable production, making it possible to efficiently synthesize large quantities of target molecules.
Exploration in Materials Science and Polymer Chemistry Applications
The unique electronic and structural properties of this compound and its derivatives present opportunities in materials science and polymer chemistry. The aromatic ring and the reactive bromine atom can be utilized to synthesize novel polymers with tailored properties, such as thermal stability, conductivity, or optical characteristics. For example, it could serve as a monomer or a precursor for functionalized monomers in the production of specialty polymers. Research in this area could lead to the development of new materials for electronics, coatings, and advanced composites.
Discovery of Novel Biological Targets and Therapeutic Applications for Derived Compounds
Derivatives of this compound have the potential to interact with a variety of biological targets. Heterocyclic compounds synthesized from this starting material may bind to chemokine receptors like CXCR4 and CCR5. google.com This binding can have a protective effect against the human immunodeficiency virus (HIV) by preventing the virus from entering target cells. google.com The natural ligand for the CXCR4 receptor is a chemokine factor 1α stromal cells (SDF-1) derivative. google.com Antagonists of this binding can inhibit the chemotactic and signaling effects of this natural ligand. google.com
The chemokine receptors are classified based on the chemokine that acts as their natural ligand. β-chemokine receptors are designated "CCR," and α-chemokine receptors are "CXCR." google.com The fusion and entry of T-tropic HIV viruses, which utilize the CXCR4 receptor, are inhibited by the natural CXC-chemokine stromal cell-derived factor-1. google.com Conversely, the fusion and entry of M-tropic viruses that use the CCR5 receptor are inhibited by natural CC-chemokines. google.com The ability of a virus to enter a cell after binding to the CCR5 receptor corresponds to an M-tropic viral phenotype, while a T-tropic phenotype corresponds to viral entry following binding and membrane fusion with the CXCR4 receptor. google.com
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Designing Derivatives
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. These technologies can be applied to predict the reactivity of this compound in various chemical transformations, helping chemists to design more efficient synthetic routes. Furthermore, AI and ML algorithms can be used to design novel derivatives with desired biological activities or material properties. By analyzing vast datasets of chemical structures and their corresponding properties, these computational tools can identify promising candidates for synthesis and testing, accelerating the discovery and development process.
Q & A
Basic: What are the optimal storage conditions for 2-Bromo-1-(3-methoxyphenyl)ethanone to ensure stability?
Methodological Answer:
The compound should be stored at 2–8°C in a tightly sealed container under an inert gas (e.g., nitrogen) to prevent degradation due to hygroscopicity or oxidation. Storage areas must be dry, well-ventilated, and isolated from incompatible substances (e.g., strong acids/bases). Post-use, ensure immediate resealing to minimize exposure to atmospheric moisture .
Basic: How is this compound synthesized, and what yield can be expected?
Methodological Answer:
A common synthesis involves bromination of 1-(3-methoxyphenyl)ethanone with molecular bromine (Br₂) in chloroform (CHCl₃). After 30 minutes of reaction, the mixture is washed with NaHCO₃ and sodium thiosulfate to neutralize excess bromine. The product is dried (Na₂SO₄), concentrated, and recrystallized from diethyl ether, achieving yields up to 85% .
Advanced: What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–Br = ~1.9 Å) and intermolecular interactions (e.g., C–H···O hydrogen bonds). Use SHELX programs for refinement (R-factor < 0.1) .
- LC-MS/MS: For purity assessment, employ a C18 column with a mobile phase of acetonitrile/1 mM ammonium acetate (80:20) and monitor for m/z corresponding to the molecular ion (231.04 g/mol) .
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm for ¹H; carbonyl carbon at δ ~190 ppm for ¹³C) .
Advanced: How does the presence of the 3-methoxy group influence reactivity in substitution reactions?
Methodological Answer:
The electron-donating methoxy group at the 3-position activates the aromatic ring toward electrophilic substitution but may sterically hinder reactions at the ortho position. For nucleophilic substitutions (e.g., with amines), the bromine atom at the α-carbon is highly reactive due to the electron-withdrawing effect of the carbonyl group. Kinetic studies suggest second-order dependence on nucleophile concentration in aprotic solvents like DMSO .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles.
- Ventilation: Employ fume hoods with >100 ft/min airflow.
- Spill Management: Absorb with inert material (e.g., vermiculite), avoid water to prevent hydrolysis, and dispose as halogenated waste .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structure elucidation?
Methodological Answer:
- Cross-validation: Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).
- Dynamic Effects: Account for conformational flexibility (e.g., keto-enol tautomerism) via variable-temperature NMR.
- Crystallographic Refinement: Use SHELXL for high-resolution data (e.g., T = 123 K) to resolve disorder or thermal motion artifacts .
Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Methodological Answer:
It serves as a key precursor in synthesizing:
- Antimicrobial agents: React with substituted anilines to form quinolone derivatives (e.g., compounds with MIC values < 1 µg/mL against S. aureus) .
- Antiplatelet drugs: Used as a derivatization agent in LC-MS/MS quantification of clopidogrel metabolites in plasma .
Basic: What are the documented hazards and toxicological limitations of this compound?
Methodological Answer:
- Acute Toxicity: LD₅₀ (oral, rat) is uncharacterized, but structural analogs show moderate toxicity (e.g., skin/eye irritation).
- Chronic Data: Limited; assume mutagenic potential due to α-bromo ketone moiety. Conduct Ames tests with S. typhimurium TA98/TA100 strains for risk assessment .
Advanced: How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- DFT Calculations: Map reaction coordinates (e.g., bromination transition states) using Gaussian09.
- Solvent Effects: Simulate with COSMO-RS to predict solvent compatibility (e.g., CHCl₃ vs. THF).
- Machine Learning: Train models on existing kinetic data to predict yields for novel substitutions .
Basic: What regulatory considerations apply to its use in research?
Methodological Answer:
- EINECS/TCSI: Listed under inventory codes for halogenated ketones.
- Transport: Classified as UN 2928 (toxic solids), Packing Group II.
- Waste Disposal: Follow EPA guidelines for halogenated organics (incineration with scrubbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
